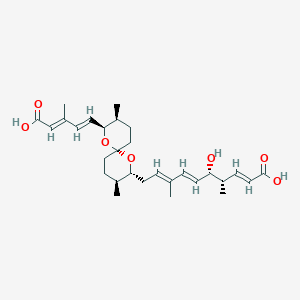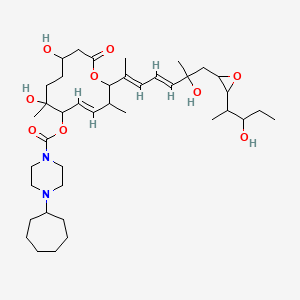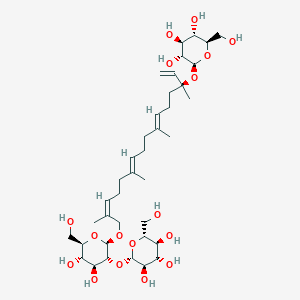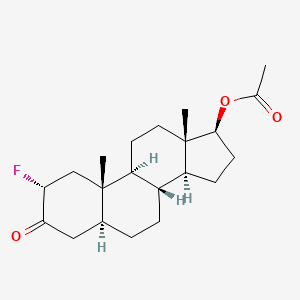
UNII-VAP1HL22AB
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Androstan-3-one, 17-(acetyloxy)-2-fluoro-, (2.alpha.,5.alpha.,17.beta.)- . This compound has a molecular formula of C21H31FO3 and a molecular weight of 350.4674 g/mol . It is a fluorinated steroid derivative with specific stereochemistry, making it a unique compound in the field of synthetic steroids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Androstan-3-one, 17-(acetyloxy)-2-fluoro-, (2.alpha.,5.alpha.,17.beta.)- typically involves multiple steps, including fluorination, acetylation, and stereoselective reduction. The starting material is often a suitable androstanone derivative, which undergoes fluorination at the 2-position using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor . The acetylation of the hydroxyl group at the 17-position is achieved using acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as preparative high-performance liquid chromatography (HPLC) are employed for the purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Androstan-3-one, 17-(acetyloxy)-2-fluoro-, (2.alpha.,5.alpha.,17.beta.)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, carboxylic acids, and substituted steroids, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Androstan-3-one, 17-(acetyloxy)-2-fluoro-, (2.alpha.,5.alpha.,17.beta.)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex steroid derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in hormone-related disorders.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of Androstan-3-one, 17-(acetyloxy)-2-fluoro-, (2.alpha.,5.alpha.,17.beta.)- involves its interaction with specific molecular targets, such as androgen receptors. The fluorine atom enhances its binding affinity and selectivity, leading to modulation of gene expression and cellular responses. The acetyl group at the 17-position may also influence its metabolic stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
Testosterone: A natural androgen with a similar core structure but lacking the fluorine and acetyl groups.
Fluoxymesterone: A synthetic androgen with a fluorine atom but different functional groups at other positions.
Methyltestosterone: Another synthetic androgen with a methyl group at the 17-position instead of an acetyl group
Uniqueness
Androstan-3-one, 17-(acetyloxy)-2-fluoro-, (2.alpha.,5.alpha.,17.beta.)- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and binding affinity, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
1648-61-9 |
|---|---|
Fórmula molecular |
C21H31FO3 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
[(2R,5S,8R,9S,10S,13S,14S,17S)-2-fluoro-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C21H31FO3/c1-12(23)25-19-7-6-15-14-5-4-13-10-18(24)17(22)11-21(13,3)16(14)8-9-20(15,19)2/h13-17,19H,4-11H2,1-3H3/t13-,14-,15-,16-,17+,19-,20-,21-/m0/s1 |
Clave InChI |
WACIVNIHJKQSFP-LKIOEXHTSA-N |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)F)C)C |
SMILES isomérico |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H](C(=O)C4)F)C)C |
SMILES canónico |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)F)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



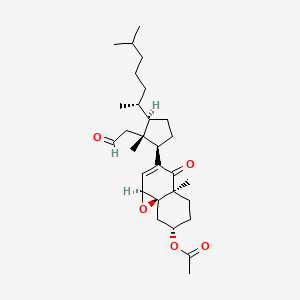
![(4S,5S,8S,9Z)-9-ethylidene-5,8-dihydroxy-4-propyl-5,7,8,10-tetrahydro-4H-cyclonona[c]furan-1,3,6-trione](/img/structure/B1250440.png)

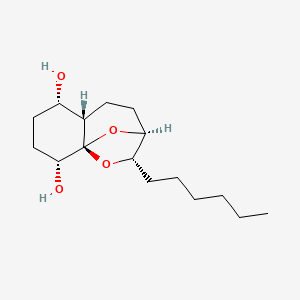
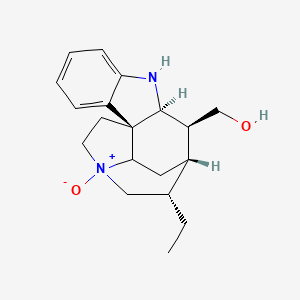



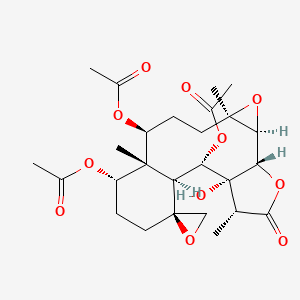
![(2S,3S,4S,5R,6R)-3-[(2R,3R,4S,5R,6R)-5-[2-[2-[2-[2-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[4-[[(3S)-4-[[(2R)-3-(4-carbamimidoylphenyl)-1-oxo-1-piperidin-1-ylpropan-2-yl]amino]-3-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]-4-oxobutanoyl]amino]butanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-3,4-dimethoxy-6-(sulfooxymethyl)oxan-2-yl]oxy-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxy-6-[(2R,3R,4S,5R,6S)-4,6-dimethoxy-5-sulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-dimethoxyoxan-3-yl]oxy-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-dimethoxyoxane-2-carboxylic acid](/img/structure/B1250455.png)
